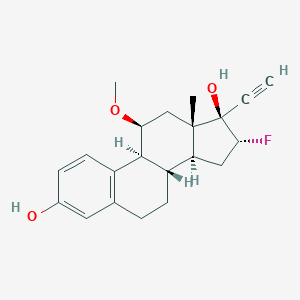

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

Übersicht

Beschreibung

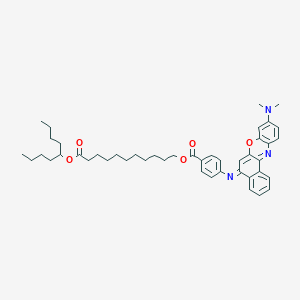

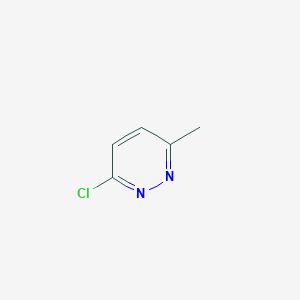

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (BMFBT) is an organobromine compound commonly used as a reagent in organic synthesis. It is a colorless solid with a molecular weight of 242.02 g/mol and a melting point of 97-99 °C. BMFBT has been used in a variety of laboratory experiments, ranging from the synthesis of new compounds to the study of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Thiazole derivatives, including “2-(Bromomethyl)-5-fluorobenzo[d]thiazole”, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole compounds have been associated with analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications.

Anti-inflammatory Activity

These compounds have also demonstrated anti-inflammatory effects . Inflammation is a vital part of the body’s immune response, but sometimes it can become chronic and lead to various health problems.

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests their potential use in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Research has indicated that thiazole compounds can have antiviral properties . This opens up possibilities for their use in the treatment of various viral infections.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been found to exhibit antitumor and cytotoxic activities . For instance, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer cell line .

Neuroprotective Activity

Thiazole compounds have been associated with neuroprotective effects . This suggests they could be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Diuretic Activity

Finally, thiazole derivatives have shown diuretic properties . Diuretics help the body get rid of excess water and salt, and are often used to treat high blood pressure and heart failure.

Eigenschaften

IUPAC Name |

2-(bromomethyl)-5-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBLTCWLVUAGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560588 | |

| Record name | 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-5-fluorobenzo[d]thiazole | |

CAS RN |

143163-70-6 | |

| Record name | 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

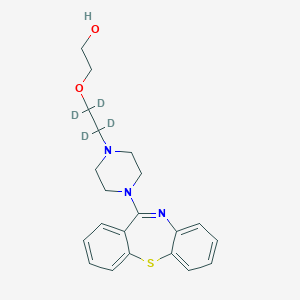

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)

![4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one](/img/structure/B130404.png)

![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)